molecular formula C6H8O B3054066 (1R,5S)-bicyclo[3.1.0]hexan-2-one CAS No. 58001-78-8

(1R,5S)-bicyclo[3.1.0]hexan-2-one

Cat. No.: B3054066
CAS No.: 58001-78-8
M. Wt: 96.13 g/mol
InChI Key: HFCMQKFXCMZZMZ-CRCLSJGQSA-N
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Description

(1R,5S)-bicyclo[3.1.0]hexan-2-one is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-bicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCMQKFXCMZZMZ-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469453
Record name BICYCLO[3.1.0]HEXAN-2-ONE, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58001-78-8
Record name BICYCLO[3.1.0]HEXAN-2-ONE, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Bicyclo 3.1.0 Hexane Scaffolds in Synthetic Chemistry

The bicyclo[3.1.0]hexane framework is a prominent structural motif in a variety of natural products and synthetically important molecules. researchgate.net Its inherent rigidity, stemming from the fused ring system, allows it to serve as a conformationally constrained scaffold. ethz.chnih.gov This constrained nature is a desirable attribute in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by locking the molecule into a specific bioactive conformation. nih.gov

The unique chemical reactivity of the bicyclo[3.1.0]hexane skeleton, particularly its propensity for fragmentation and rearrangement reactions, makes it a versatile building block in organic synthesis. researchgate.net The significant ring strain influences its reactivity, allowing for transformations that are not readily accessible with more flexible acyclic or monocyclic systems. Researchers have utilized this scaffold to construct diverse molecular libraries and as an isosteric replacement for cyclohexane (B81311) rings in drug discovery, which has led to the identification of novel bioactive compounds. ethz.chnih.gov Furthermore, methods have been developed for the diastereodivergent synthesis of highly substituted bicyclo[3.1.0]hexanes, providing access to a wide range of structural diversity from a common precursor. researchgate.net

Stereochemical Importance of 1r,5s Bicyclo 3.1.0 Hexan 2 One in Chiral Synthesis

Enantioselective and Scalable Synthesis Strategies

The demand for enantiomerically pure this compound, a compound not commercially available in this form, has driven the development of several efficient synthetic routes. acs.org These methods are designed to be both highly selective and amenable to large-scale production.

Catalytic Intramolecular Cyclopropanation Approaches

A prominent strategy for constructing the bicyclo[3.1.0]hexane system involves the intramolecular cyclopropanation of a suitable acyclic precursor. This approach offers a high degree of stereocontrol and has been a focus of significant research.

A highly efficient and scalable synthesis of this compound commences with (R)-1,2-epoxyhex-5-ene. acs.orgepa.gov A key step in this process is the intramolecular cyclopropanation mediated by a catalytic amount of Lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.orgresearchgate.net This strong, hindered base facilitates the α-lithiation of the epoxide, followed by an intramolecular cyclization to form the corresponding bicyclo[3.1.0]hexan-2-ol. acs.org

The mechanism involves the deprotonation of the epoxide trans to the alkyl chain, leading to a carbenoid intermediate that cyclizes via a chair-like transition state. acs.org This method is notable for its excellent retention of enantiopurity and has been successfully demonstrated on a multi-kilogram scale. acs.orgepa.gov The use of a catalytic amount of base represents a significant improvement over previously reported methods that required stoichiometric quantities. acs.org

Table 1: Key Steps in LTMP-Mediated Cyclization

StepReactant(s)Reagent(s)ProductKey Features
Cyclization(R)-1,2-Epoxyhex-5-eneCatalytic LTMP, n-BuLi(1R,2R,5S)-bicyclo[3.1.0]hexan-2-olHigh diastereoselectivity, excellent enantiopurity retention. acs.org
Oxidation(1R,2R,5S)-bicyclo[3.1.0]hexan-2-olTEMPO, Sodium hypochloriteThis compoundEfficient oxidation to the desired ketone. acs.org

Following the cyclopropanation, the resulting (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol is oxidized to the target ketone, this compound. acs.orgepa.gov A common and effective method for this transformation is the use of (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. acs.org This oxidation proceeds efficiently and has been successfully implemented on a large scale, yielding the final product in high purity and yield. acs.org

Chemoenzymatic Synthesis Using Biocatalysts

Chemoenzymatic approaches offer a powerful strategy for the synthesis of chiral compounds. In the context of bicyclo[3.1.0]hexane derivatives, lipases have been employed as biocatalysts for the kinetic resolution of racemic mixtures. researchgate.net For instance, starting from (+)-3-carene, various chiral fragrant compounds with the bicyclo[3.1.0]hexane system have been synthesized. researchgate.net These racemic compounds can then be subjected to biotransformation using lipases to obtain pure diastereoisomers. researchgate.net This method highlights the potential of integrating enzymatic steps to achieve high enantiomeric purity in the synthesis of bicyclo[3.1.0]hexane derivatives. rsc.org

Asymmetric Ring-Opening and Closure Reactions

An alternative and effective strategy for the asymmetric synthesis of the bicyclo[3.1.0]hexane core involves the manipulation of readily available chiral building blocks.

A practical and scalable synthesis of this compound and its derivatives can be achieved starting from the inexpensive and commercially available (R)-epichlorohydrin. vcu.edunih.govacs.org This route involves a sequence of reactions beginning with the regioselective ring-opening of (R)-epichlorohydrin with an appropriate Grignard reagent, such as allylmagnesium chloride. nih.govresearchgate.net This step yields an unsaturated chlorohydrin.

Subsequent intramolecular cyclopropanation of the chlorohydrin, often induced by a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), leads to the formation of the bicyclo[3.1.0]hexan-2-ol intermediate. researchgate.net This sequence can be telescoped, meaning multiple steps are performed in the same pot without isolating intermediates, which improves efficiency and scalability. nih.govacs.org The resulting bicyclic alcohol is then oxidized to the desired this compound. vcu.edunih.gov This approach has been successfully used in the synthesis of intermediates for complex molecules like Lenacapavir. nih.govacs.org

Table 2: Synthesis from (R)-Epichlorohydrin

StepStarting MaterialKey ReagentsIntermediate/ProductKey Features
Ring-Opening(R)-EpichlorohydrinAllylmagnesium chlorideUnsaturated chlorohydrinRegioselective addition of the Grignard reagent. nih.gov
Ring-ClosureUnsaturated chlorohydrinSodium hydroxide (B78521) or LTMP(R)-(+)-1,2-Epoxyhex-5-ene or directly to the bicyclic alcohol. vcu.edunih.govresearchgate.netEfficient intramolecular cyclization.
Cyclopropanation & OxidationChiral epoxideHodgson cyclopropanation, then oxidationThis compoundForms the bicyclic ketone with high enantiomeric purity. vcu.edunih.gov
Base-Promoted Ring Contraction of Epoxy Ketones

A key strategy for the synthesis of bicyclo[3.1.0]hexane derivatives involves the base-promoted ring contraction of epoxy ketones. acs.orgnih.gov This method has proven effective in creating the strained bicyclic system from more readily available cyclic precursors.

In one approach, a key intermediate, an epoxy ketone, is derived from cyclohexane-1,4-dione. acs.orgacs.org Treatment of this epoxy ketone with a base, such as sodium hydroxide in ethanol, induces a ring contraction to yield the bicyclo[3.1.0]hexane core. nih.govacs.org This reaction typically produces a mixture of diastereomers, which can often be separated by chromatographic techniques. acs.org For instance, the reaction of an epoxy ketone derived from a ketal–allylic alcohol precursor with sodium hydroxide resulted in the formation of the desired bicyclo[3.1.0]hexane derivative alongside an undesired isomer. nih.gov The resulting product could then be further elaborated through a sequence of reactions including benzoylation, α-selenation, and selenoxide elimination to afford an enone derivative. nih.gov

This methodology has been successfully applied in the synthesis of conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings, highlighting its utility in generating complex molecular architectures. acs.org

Cycloaddition-Based Syntheses of Bicyclo[3.1.0]hexanones

Cycloaddition reactions offer a powerful and convergent approach to the bicyclo[3.1.0]hexanone skeleton, allowing for the rapid assembly of the bicyclic core from simpler acyclic or monocyclic precursors.

The 1,3-dipolar cycloaddition of diazoalkanes to α,β-unsaturated compounds is a well-established method for the synthesis of pyrazoline derivatives, which can then be converted to cyclopropanes. wikipedia.orgwikipedia.orgorganic-chemistry.org This strategy has been effectively employed in the synthesis of bicyclo[3.1.0]hexane systems.

Specifically, the addition of diazoalkanes like diazomethane (B1218177) and diazoethane (B72472) to an enantiopure (S)-(+)-3-[(4-methylphenyl)sulfinyl]-5,6-dihydropyran-2-one has been shown to produce the corresponding pyrazolines with high yields and excellent π-facial selectivity. nih.gov The stereochemical outcome of this cycloaddition can be influenced by the presence of a Lewis acid. For example, using Yb(OTf)₃ can invert the facial selectivity of the addition. nih.gov

Subsequent denitrogenation of these optically pure sulfinyl pyrazolines, often facilitated by a catalyst, leads to the formation of the corresponding cyclopropane (B1198618) ring, thus constructing the bicyclo[4.1.0]heptan-2-one framework. nih.gov Improved yields and chemoselectivity in the denitrogenation step have been observed when starting from the corresponding sulfonyl pyrazolines. nih.gov This approach provides access to optically pure 3-oxabicyclo[4.1.0]heptan-2-ones, which are valuable building blocks in organic synthesis. nih.gov

A novel and convergent strategy for the synthesis of bicyclo[3.1.0]hexanes involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This method allows for the construction of the bicyclic system with a high degree of substitution, including the formation of all-carbon quaternary centers. nih.govresearchgate.netresearchgate.net This reaction proceeds under mild conditions and offers a broad substrate scope. nih.gov

The (3+2) annulation of cyclopropenes and aminocyclopropanes can be efficiently mediated by photoredox catalysis. nih.govrsc.org Both organic and iridium-based photoredox catalysts have been successfully employed, utilizing blue LED irradiation to promote the reaction. nih.govrsc.orgresearchgate.netresearchgate.net This photochemical approach is notable for its mild reaction conditions and has been shown to be effective for a wide range of cyclopropene (B1174273) and cyclopropylaniline derivatives. rsc.orgresearchgate.net The use of visible light photoredox catalysis represents a modern and powerful tool for initiating the requisite redox processes under gentle conditions. d-nb.infobeilstein-journals.org

A significant advantage of the (3+2) annulation methodology is the ability to achieve high diastereoselectivity, particularly in the synthesis of fluorinated bicyclo[3.1.0]hexane derivatives. nih.govresearchgate.net The reaction of difluorocyclopropenes with aminocyclopropanes bearing a removable substituent proceeds with high diastereoselectivity, providing access to valuable fluorinated building blocks for medicinal chemistry. nih.govresearchgate.net The ability to introduce fluorine atoms with stereocontrol is of great importance due to the unique properties that fluorine imparts on bioactive molecules. nih.gov

(3+2) Annulation of Cyclopropenes with Aminocyclopropanes

Intramolecular Cyclopropanation Approaches

Intramolecular cyclopropanation represents a highly efficient strategy for the synthesis of the bicyclo[3.1.0]hexane ring system, particularly for producing the enantiomerically pure this compound.

A practical and scalable synthesis starts from (R)-epichlorohydrin. nih.gov This readily available starting material is converted in a four-step telescoped process to this compound. nih.gov Another efficient route utilizes (R)-1,2-epoxyhex-5-ene as the precursor. acs.orgepa.govresearchgate.net A key development in this area is the use of a catalytic amount of a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), to mediate the intramolecular cyclopropanation. acs.orgepa.gov This catalytic approach is a significant improvement over methods requiring superstoichiometric amounts of base. acs.org The cyclopropanation of (R)-1,2-epoxyhex-5-ene yields the homochiral bicyclo[3.1.0]hexan-1-ol, which is then oxidized to the target ketone, this compound. acs.orgepa.govresearchgate.net This process has been successfully demonstrated on a multi-kilogram scale, highlighting its industrial applicability. acs.orgepa.gov

Furthermore, copper(I)/secondary amine cooperative catalysis has been shown to enable the intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes serving as the C1 source. d-nb.info This method allows for the single-step construction of the bicyclo[3.1.0]hexane skeleton with excellent efficiency and a broad substrate scope. d-nb.info

Radical Cyclopropanation of Unactivated Alkenes with Aldehydes

A significant advancement in the synthesis of bicyclo[3.1.0]hexane skeletons involves the intramolecular radical cyclopropanation of unactivated alkenes. d-nb.infonih.gov This method utilizes the simple α-methylene group of aldehydes as a C1 source, which is a more atom-economical and environmentally benign approach compared to using pre-functionalized precursors like metallocarbenes. d-nb.inforesearchgate.net A cooperative catalytic system, typically involving a Cu(I) salt and a secondary amine, facilitates the single-step construction of the bicyclic framework with high efficiency. d-nb.infonih.gov

This methodology has proven effective for a wide range of substrates, including terminal and internal alkenes, as well as those with diverse substituents. d-nb.infonih.gov A key breakthrough in this area is the development of an asymmetric variant of the reaction. nih.govnih.gov By employing a chiral secondary amine in the cooperative catalytic system, an enamine intermediate is generated in situ. d-nb.infonih.gov This intermediate undergoes a selective single electron transfer (SET), followed by a 6-endo-trig cyclization and subsequent cyclopropanation to yield enantioenriched bicyclo[3.1.0]hexane products. d-nb.infonih.gov This asymmetric transformation provides access to chiral bicyclo[3.1.0]hexanes, including those with challenging vicinal all-carbon quaternary stereocenters, with good to excellent enantioselectivity. d-nb.infonih.gov Preliminary mechanistic studies support a stepwise radical pathway for this formal [2+1] cycloaddition. d-nb.inforesearchgate.net

Table 1: Racemic Radical Intramolecular Cyclopropanation Conditions This table summarizes the initial conditions tested for the non-stereoselective cyclopropanation of an alkenyl aldehyde (1a) to the bicyclo[3.1.0]hexane product (2a).

EntryCatalyst SystemOxidantYield (%)
1Pyrrolidine / Copper IodidePhI(OAc)215 d-nb.info

Data sourced from reference d-nb.info.

Metal-Catalyzed Cycloisomerization of Enynes

The cycloisomerization of enynes, compounds containing both an alkene and an alkyne, is a powerful, atom-economical method for creating cyclic structures with increased molecular complexity. organic-chemistry.org Transition metals, particularly platinum and gold, are highly effective catalysts for these transformations, leading to the formation of bicyclic systems through skeletal rearrangement. organic-chemistry.orgnih.gov

Platinum catalysts, such as platinum(II) chloride (PtCl₂), are effective in promoting the cycloisomerization of 1,6-enynes. acs.orgnih.govacs.org When enynes containing a hydroxyl group at a propargylic position are exposed to catalytic amounts of PtCl₂, a selective rearrangement occurs, typically yielding bicyclo[3.1.0]hexan-3-one derivatives. organic-chemistry.orgnih.gov The reaction is believed to proceed through a cyclopropyl (B3062369) platinum carbene intermediate. organic-chemistry.org This methodology has been successfully applied to the total synthesis of terpenes like sabinone. organic-chemistry.orgnih.gov The process can even be performed in a one-pot reaction cascade, integrating an initial allylation with the subsequent cycloisomerization. nih.gov While highly effective for producing the 3-keto isomer, accessing the bicyclo[3.1.0]hexan-2-one skeleton via this specific platinum-catalyzed pathway is less direct. nih.gov

Table 2: Platinum-Catalyzed Cycloisomerization of a Hydroxylated Enyne This table illustrates the typical outcome of PtCl₂-catalyzed cycloisomerization.

CatalystSubstrate TypeProduct
PtCl₂Hydroxylated EnyneBicyclo[3.1.0]hexan-3-one derivative organic-chemistry.orgnih.gov

Data sourced from references organic-chemistry.orgnih.gov.

Gold catalysts offer a complementary and often more versatile route for enyne cycloisomerization. d-nb.inforsc.org A significant finding is that the position of the ketone in the bicyclo[3.1.0]hexane product can be controlled by modifying the substrate. nih.gov While platinum catalysis of hydroxylated enynes yields the 3-keto product, converting the hydroxyl group to an acetate (B1210297) and then treating it with a cationic gold catalyst provides access to the isomeric bicyclo[3.1.0]hexan-2-one skeleton. nih.govacs.org

The commonly used gold catalyst system is generated from (PPh₃)AuCl and a silver salt like AgSbF₆. organic-chemistry.orgnih.gov This system is highly effective, often functioning at ambient temperatures. organic-chemistry.org The gold(I)-catalyzed rearrangement of these enyne acetates proceeds with excellent chirality transfer, making it a practical method for the enantioselective synthesis of cyclopentenones and related bicyclic structures. acs.org The reaction tolerates a variety of substitutions on both the alkyne and alkene moieties. acs.org

Table 3: Substrate Control in Metal-Catalyzed Enyne Cycloisomerization This table demonstrates how substrate modification directs the reaction outcome to different bicyclic ketone isomers.

CatalystSubstrateProduct
PtCl₂Hydroxylated EnyneBicyclo[3.1.0]hexan-3-one nih.gov
(PPh₃)AuCl / AgSbF₆Enyne AcetateBicyclo[3.1.0]hexan-2-one nih.govacs.org

Data sourced from references nih.govacs.org.

In Situ Generation and Reactivity of Bicyclo[3.1.0]hexan-6-ones

Bicyclo[3.1.0]hexan-6-ones are highly labile cyclopropanone (B1606653) derivatives that serve as important reaction intermediates. researchgate.net These compounds can be generated in situ under specific, low-temperature conditions. One established method involves the reductive debromination of a corresponding 2,6-dibromocyclohexanone using an organometallic salt. researchgate.net The reaction is extremely rapid, occurring almost instantaneously at temperatures of -78 °C or -100 °C. researchgate.net

Due to their instability, these intermediates are typically characterized at low temperatures using NMR spectroscopy. researchgate.net The thermal stability of substituted bicyclo[3.1.0]hexan-6-ones is highly dependent on their substitution pattern. For instance, 1,5-di-tert-butyl and 1-tert-butyl analogs are stable up to approximately 0 °C. researchgate.net However, derivatives with smaller alkyl groups, such as 1-tert-butyl-5-methyl, are far more labile and undergo rearrangement at temperatures as low as -80 °C. researchgate.net This rearrangement proceeds through a cyclohexyl oxyallyl intermediate, leading to a cross-conjugated enol. researchgate.net

Table 4: Stability of In Situ Generated Bicyclo[3.1.0]hexan-6-one Derivatives This table highlights the influence of substituents on the thermal stability of the bicyclic ketone.

SubstituentsApproximate Decomposition TemperatureRearrangement Product
1,5-di-tert-butyl~0 °CThermally stable to ca. 0 °C researchgate.net
1-tert-butyl~0 °CThermally stable to ca. 0 °C researchgate.net
1-tert-butyl-5-methyl~-80 °CCross-conjugated enol researchgate.net
1-tert-butyl-5-ethyl~-80 °CCross-conjugated enol researchgate.net

Data sourced from reference researchgate.net.

Stereochemistry and Diastereocontrol in Bicyclo 3.1.0 Hexane Systems

Enantiopurity Retention in Complex Synthetic Sequences

The preservation of enantiopurity is a critical aspect of asymmetric synthesis, particularly when employing chiral synthons like (1R,5S)-bicyclo[3.1.0]hexan-2-one in multi-step reaction sequences. Research has demonstrated that this bicyclic ketone can be synthesized on a multi-kilogram scale with excellent retention of enantiopurity. acs.orgresearchgate.netepa.gov The process often starts from an enantiopure precursor, such as (R)-1,2-epoxyhex-5-ene, which undergoes a catalytic intramolecular cyclopropanation to form a homochiral bicyclo[3.1.0]hexan-1-ol intermediate. acs.orgresearchgate.netepa.gov Subsequent oxidation then yields the desired this compound. acs.orgresearchgate.netepa.gov

A key step in this sequence is the deprotonation of the starting epoxide with a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), which proceeds with high facial selectivity. acs.org The subsequent intramolecular cyclization of the resulting carbenoid intermediate occurs through a well-defined chair-like transition state, ensuring the high fidelity of the stereochemical transfer and the ultimate enantiopurity of the bicyclic ketone. acs.org This robust methodology allows for the large-scale production of enantiomerically pure this compound, a crucial intermediate for various synthetic applications, including the synthesis of antiviral drugs like lenacapavir. nih.govacs.org

Diastereodivergent and Diastereoselective Synthetic Strategies

The rigid bicyclo[3.1.0]hexane framework allows for a high degree of stereocontrol in subsequent reactions, enabling both diastereodivergent and diastereoselective synthetic strategies. Diastereoselective approaches aim to produce a single diastereomer out of multiple possibilities, while diastereodivergent methods allow for the selective formation of any of the possible diastereomers by tuning reaction conditions or reagents.

For instance, the reduction of the ketone in bicyclo[3.1.0]hexan-2-one derivatives can proceed with high diastereoselectivity, leading to the formation of specific bicyclo[3.1.0]hexan-2-ol diastereomers. acs.org Furthermore, the bicyclo[3.1.0]hexane scaffold has been utilized in diastereodivergent approaches to create highly substituted derivatives through transannular alkylation reactions. researchgate.net The inherent strain and defined conformation of the bicyclic system are key to controlling the stereochemical outcome of these transformations.

Influence of Remote Substituents on π-Face Selectivity in Carbonyl Additions

The stereochemical outcome of nucleophilic additions to the carbonyl group in bicyclo[3.1.0]hexan-2-one can be significantly influenced by the presence of substituents at remote positions on the bicyclic framework. This phenomenon, known as π-face selectivity, arises from the electronic and steric effects of these substituents, which can direct the incoming nucleophile to one of the two faces of the carbonyl group (syn or anti to the cyclopropane (B1198618) ring).

Studies on related bicyclic systems, such as bicyclo[2.2.1]heptan-7-ones and bicyclo[2.2.2]octan-2-ones, have shown that remote substituents can exert a considerable effect on the stereoselectivity of reactions like metal hydride reductions and alkylations. researchgate.net These effects are often rationalized by considering the through-bond and through-space interactions of the substituent with the reacting center. For bicyclo[3.1.0]hexan-2-ones, the effect of substitution at the C(4) position has been noted in the context of metal hydride reductions. researchgate.net The interplay of steric hindrance and electronic effects from these remote groups dictates the preferred trajectory of the nucleophilic attack, thereby controlling the diastereoselectivity of the carbonyl addition.

Absolute Configuration Determination and Chiroptical Spectroscopy

The unambiguous determination of the absolute configuration of chiral molecules like this compound is crucial. Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left and right circularly polarized light, provides a powerful set of techniques for this purpose. These methods, when combined with theoretical calculations, offer a reliable means of assigning the absolute stereochemistry. rsc.orgnih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the UV-Vis region. rsc.orgnih.gov For bicyclo[3.1.0]hexane derivatives, ECD spectra are sensitive to the conformation of the bicyclic ring system and the nature and position of substituents. rsc.orgresearchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are used to simulate the ECD spectra for different possible stereoisomers. researchgate.netrsc.org By comparing the calculated spectra with the experimentally measured spectrum, the absolute configuration of the molecule can be confidently assigned. rsc.orgnih.gov For instance, studies on substituted bicyclo[3.1.0]hexane systems have shown that the boat-like conformers are significantly more stable than the chair-like conformers, and this conformational preference is a key factor in accurately predicting the ECD spectrum. rsc.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. rsc.orgnih.gov The resulting ORD curve, particularly the Cotton effect observed near an absorption band, is characteristic of the stereochemistry of the chiral molecule. acs.org Similar to ECD, the combination of experimental ORD data with DFT calculations provides a robust method for determining the absolute configuration of bicyclo[3.1.0]hexane derivatives. rsc.orgnih.gov The successful application of ORD, in conjunction with other chiroptical methods, has been demonstrated for complex bicyclo[3.1.0]hexane systems with multiple stereocenters. rsc.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information from the vibrational transitions of a molecule. rsc.orgnih.gov VCD is particularly powerful for determining the absolute configuration of molecules with flexible parts or those that lack a strong UV-Vis chromophore for ECD analysis. researchgate.net For bicyclo[3.1.0]hexane derivatives, VCD spectra, when compared with DFT-calculated spectra, can provide a definitive assignment of the absolute configuration. rsc.org This technique has been successfully applied to various bicyclic systems, often in concert with ECD and ORD, to provide a high level of confidence in the stereochemical assignment. rsc.orgnih.govresearchgate.net

Mechanistic Organic Chemistry of Bicyclo 3.1.0 Hexan 2 One Syntheses and Reactions

Transition State Analysis in Catalytic Cyclization Processes

The stereoselective construction of the bicyclo[3.1.0]hexane skeleton is often achieved through catalytic cyclization reactions. The analysis of the transition states in these processes is fundamental to understanding the origins of stereocontrol.

A notable method for synthesizing the chiral alcohol precursor to (1R,5S)-bicyclo[3.1.0]hexan-2-one involves a lithium 2,2,6,6-tetramethylpiperidide (LTMP) mediated intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene. researchgate.netru.nlrsc.org Mechanistic proposals suggest that the reaction proceeds through a chair-like transition state. researchgate.net In this model, the deprotonation of the epoxide by the bulky LTMP base occurs specifically trans to the β-alkyl chain. The resulting carbenoid intermediate then undergoes intramolecular cyclization, with the chair transition state leading to the observed high diastereoselectivity and retention of enantiopurity. researchgate.net

Platinum and gold catalysts are also effective in mediating rearrangements to form the bicyclic core. Density Functional Theory (DFT) studies on the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane catalyzed by a platinum salt reveal a multi-step mechanism. psu.edu The process involves an initial oxidative addition to form a platinacyclobutane intermediate, followed by the cleavage of a Pt-C bond to open the metallocycle, and a final protodeplatination step to yield the product. psu.edu In gold(I)-catalyzed alkyne oxidation/cyclopropanation of 1,6-enynes, control experiments suggest that a quinoline (B57606) moiety on the catalyst ligand can play a crucial role as a transitional auxiliary in the transition state, promoting high enantioselectivity. chemrxiv.org Similarly, the gold-catalyzed cycloisomerization of 1,5-enynes to bicyclo[3.1.0]hexenes is believed to proceed through reactive intermediates such as cyclopropylmethyl gold carbene species. nist.govacs.org

Palladium-catalyzed reactions also provide access to this framework. A palladium-catalyzed cyclization-oxidation sequence has been developed, with a proposed mechanism involving a Pd(II)/Pd(IV) catalytic cycle. Evidence points towards an SN2-type C-O bond formation occurring from an alkyl-palladium(IV) intermediate. researchgate.net

Table 1: Overview of Catalytic Systems and Mechanistic Features
Catalytic SystemReaction TypeKey Mechanistic Feature / IntermediateReference
Lithium 2,2,6,6-tetramethylpiperidide (LTMP)Intramolecular CyclopropanationChair-like transition state researchgate.net
Platinum(II) Chloride (PtCl2)Skeletal ReorganizationPlatinacyclobutane intermediate psu.edu
Gold(I) ComplexesCycloisomerization of EnynesCyclopropylmethyl gold carbene intermediate nist.gov
Palladium(II) Acetate (B1210297)Cyclization-OxidationPd(II)/Pd(IV) cycle; SN2 C-O bond formation researchgate.net

Identification of Reaction Intermediates in Thermal and Photochemical Transformations

Thermal and photochemical reactions of bicyclo[3.1.0]hexan-2-one and its derivatives often proceed through high-energy, short-lived intermediates. Identifying the nature of these species—whether they are diradicals, zwitterions, or other reactive forms—is key to explaining the observed product distributions.

The rearrangement of bicyclo[3.1.0]hex-3-en-2-one, an unsaturated analog, to the ketonic tautomer of phenol (B47542) upon heating or irradiation has been a subject of extensive computational study. researchgate.netnih.gov These studies provide compelling evidence against a zwitterionic intermediate. Instead, the reaction is proposed to proceed through a diradical intermediate. researchgate.netnih.gov On the ground state potential energy surface (S0), the thermal rearrangement involves the cleavage of the internal cyclopropane (B1198618) C-C bond, leading to a singlet diradical intermediate. researchgate.netnih.gov This intermediate subsequently undergoes a 1,2-hydrogen shift to yield the final product. researchgate.netnih.gov Computational analysis suggests this singlet intermediate is best described as a diradical with a polarized carbonyl bond, rather than a true zwitterion. The photochemical reaction is thought to proceed via the lowest-energy triplet state (T1), involving a barrierless cleavage of the cyclopropane bond, followed by intersystem crossing to the S0 surface, again forming the diradical intermediate. researchgate.netnih.gov

The concept of oxyallyl intermediates is also relevant to the chemistry of bicyclo[3.1.0]hexanones. Oxyallyl species, which can have both diradical and zwitterionic character, are known intermediates in the Favorskii rearrangement and in cycloaddition reactions. Research has shown that an oxyallyl-like geometry is a key structural feature in the formation of cyclopropanones from ketenes and diazoalkanes. Computational studies comparing the energy required for the formation of oxyallyl diradicals from different bicyclic ketones found that it is lower for bicyclo[3.1.0]hexan-6-ones than for more strained systems like bicyclo[1.1.0]butan-2-ones. In the photochemistry of some dienones, intermediate oxyallyl zwitterions have been proposed to undergo intramolecular cycloaddition reactions.

Role of Stereoelectronic Effects and Solvent Cage Effects in Reactivity

The reactivity and stereochemical outcome of reactions involving bicyclo[3.1.0]hexan-2-one are significantly influenced by stereoelectronic effects and the reaction environment.

Stereoelectronic effects dictate the preferred geometry of transition states and intermediates. For instance, in the LTMP-catalyzed synthesis from an epoxy alkene, the deprotonation occurs exclusively trans to a specific substituent, a clear example of stereoelectronic control. researchgate.net The stereospecificity of gold-catalyzed cycloisomerizations of 1,5-enynes, where a cis-alkene yields a cis-disubstituted cyclopropane and a trans-alkene gives the trans-product, is another powerful illustration. nist.gov This demonstrates that the geometry of the starting material is directly translated into the product's stereochemistry, a hallmark of a concerted or tightly controlled stepwise process.

The solvent cage effect is particularly important in photochemical reactions involving radical pairs. This phenomenon describes how the solvent can confine reactive intermediates, influencing their fate. For radical pairs generated photochemically, the enforced proximity within the solvent cage increases the probability of them recombining or reacting with each other before they can diffuse apart. In the photochemistry of bicyclo[3.1.0]hex-3-en-2-ones, the dramatic difference in reactivity observed between solution and the solid state has been attributed to the solvent cage effect, which is absent in the rigid crystal lattice. In solution, the mobility of intermediates within the cage allows for different reaction pathways compared to the constrained environment of a crystal.

Radical Processes in Bicyclic Ring Construction

Radical reactions offer a powerful and complementary approach to constructing the bicyclo[3.1.0]hexane ring system, often under mild conditions.

A highly efficient method involves the intramolecular radical cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as the C1 source. This reaction, co-catalyzed by a Cu(I) salt and a secondary amine, proceeds via a stepwise radical process. This formal [2+1] cycloaddition has been successfully applied to create enantioenriched bicyclo[3.1.0]hexanes bearing vicinal all-carbon quaternary stereocenters, a significant synthetic challenge.

Transition-metal-free approaches have also been developed. One such strategy uses the intramolecular radical oxidative cyclization of 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes. This reaction, which utilizes diphenyl diselenide and a radical initiator, proceeds through a radical cascade mechanism to build the fused bicyclo[3.1.0]hexane core, forming multiple C-C bonds in a single operation.

Table 2: Radical-Based Syntheses of the Bicyclo[3.1.0]hexane Core
MethodCatalyst/ReagentKey Mechanistic AspectReference
Intramolecular Radical CyclopropanationCu(I)/Secondary AmineStepwise radical [2+1] cycloaddition
Intramolecular Radical Oxidative CyclizationDiphenyl Diselenide / TBHPRadical cascade from gem-dihaloolefin

Computational Chemistry and Theoretical Studies on 1r,5s Bicyclo 3.1.0 Hexan 2 One

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Barriers

Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of reactions involving bicyclo[3.1.0]hexane systems. These computational approaches allow for the determination of transition state geometries and the calculation of activation energy barriers, providing a quantitative understanding of reaction feasibility and kinetics.

For instance, DFT studies have been employed to investigate the mechanisms of cycloaddition reactions. beilstein-journals.orgbeilstein-archives.org In the context of 1,3-dipolar cycloadditions of cyclopropenes to an azomethine ylide, DFT calculations at the M11/cc-pVDZ level of theory were used to study the reaction mechanism. beilstein-journals.orgbeilstein-archives.org These studies revealed that the reactions proceed via a concerted, one-step mechanism. By calculating the Gibbs free energies of activation for different reaction pathways, researchers could explain the experimentally observed diastereoselectivity. beilstein-archives.org For example, the small energy difference between competing endo and exo transition states was found to be in good agreement with the observed product ratios. beilstein-archives.org

Furthermore, DFT has been used to elucidate the thermal rearrangement of bicyclo[3.1.0]hexane derivatives. khas.edu.tr Computational methods, including B3LYP/6-31G*, were used to explore the reaction mechanism of the pyrolysis of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane. The calculations supported a two-step mechanism involving an initial elimination followed by a sigmatropic rearrangement, with the latter being the rate-determining step. khas.edu.tr These studies also investigated the possibility of a biradical mechanism by calculating the energetics of homolytic bond cleavage of the cyclopropyl (B3062369) moiety. khas.edu.tr

In the study of photoinitiated nucleophilic addition of solvents to benzene (B151609), which leads to substituted bicyclo[3.1.0]hexenes, DFT calculations at the (U)B3LYP/6-311++G(d,p) level were crucial in exploring two major mechanistic hypotheses. acs.org The calculations helped to clarify that the reaction proceeds through the photorearrangement of benzene to benzvalene, followed by protonation and nucleophilic addition. researchgate.net

Prediction of Stereoselectivity in Carbonyl Additions and Cycloisomerizations

Computational modeling has proven to be a valuable asset in predicting and understanding the stereochemical outcomes of reactions involving the carbonyl group of bicyclo[3.1.0]hexan-2-one and its related cycloisomerization reactions.

DFT studies have been successfully applied to understand the diastereoselectivity in the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes to form the bicyclo[3.1.0]hexane skeleton. acs.orgresearchgate.netacs.org These computational analyses provide mechanistic insights and reveal the origins of diastereoselectivity and catalyst reactivity. acs.org By modeling the transition states of the key steps, researchers can predict which diastereomer will be preferentially formed.

In the context of carbonyl additions, while specific studies on (1R,5S)-bicyclo[3.1.0]hexan-2-one are not extensively detailed in the provided results, the principles of predicting stereoselectivity in cyclohexanone (B45756) reductions can be informative. An extremely simple method has been presented for quantitatively predicting the stereochemical product ratio in the reduction of alkylcyclohexanones by sodium borohydride (B1222165), which has shown high accuracy except for highly hindered ketones. researchgate.net This type of predictive modeling could be extended to the bicyclo[3.1.0]hexan-2-one system to anticipate the facial selectivity of nucleophilic attack on the carbonyl carbon.

The stereoselectivity of cycloaddition reactions to form bicyclo[3.1.0]hexane derivatives has also been a focus of computational investigation. In the 1,3-dipolar cycloaddition of cyclopropenes to an azomethine ylide, DFT calculations were able to rationalize the high diastereofacial selectivity observed experimentally. beilstein-journals.orgbeilstein-archives.org The calculated transition state energies for the formation of different stereoisomers were consistent with the experimentally observed product distribution. beilstein-archives.org

Modeling of Ring Strain and Conformational Dynamics

The bicyclo[3.1.0]hexane framework is characterized by significant ring strain, which profoundly influences its conformation and reactivity. Computational modeling provides a means to quantify this strain and to explore the molecule's conformational landscape.

Conformational analysis of bicyclo[3.1.0]hexane derivatives using methods like DFT (e.g., B3LYP/6-31G*) has been performed to identify the most stable conformations. nih.gov For bicyclo[3.1.0]hexane derivatives, boat-like conformers have been found to be significantly more stable than chair-like conformers. researchgate.netrsc.org The relative stability among these conformers is often dictated by the number and strength of intramolecular hydrogen bonds. researchgate.netrsc.org

The rigid bicyclo[3.1.0]hexane scaffold has been utilized to restrict the conformation of flexible side chains, which is a valuable strategy in drug design. mdpi.com For example, by incorporating this scaffold, the spatial arrangement of pharmacophoric groups can be locked into specific anti or syn conformations. mdpi.com Conformational searches using force fields like MMFFs can be employed to determine the most stable conformations of these rigid analogues. mdpi.com

The conformational preferences of related aziridine-containing bicyclo[3.1.0]hexane systems have also been studied computationally. Ab initio methods have shown that for 1-azabicyclo[3.1.0]hexane, the boat form is the only stable conformation, with the chair form not representing a stationary point on the potential energy surface. bas.bg

The inherent ring strain of the bicyclo[3.1.0]hexane system is a key driver for its chemical reactivity, particularly in ring-opening reactions. DFT calculations can be used to model the transition states and energies for these ring-opening pathways, such as those initiated by nucleophilic attack or those driven by the release of strain.

Computational Analysis of Carbene Reactivity

The reactivity of carbenes in the context of forming bicyclo[3.1.0]hexane structures has been a subject of computational investigation, particularly in metal-catalyzed cycloisomerization reactions.

DFT studies have been conducted to analyze the diastereoselectivity and carbene reactivity in platinum- and gold-catalyzed 1,5-enyne cycloisomerizations that lead to bicyclo[3.1.0]hexanes. acs.orgresearchgate.netacs.org These computational analyses delve into the mechanism of the reaction, providing insights into the role of the metal carbene intermediates and the factors that control the stereochemical outcome. acs.org The cover art of a relevant journal issue illustrates the focus on understanding the mechanistic details of this transformation. acs.org

While direct computational studies on the reactivity of external carbenes with this compound were not found in the search results, the principles from related systems are applicable. For instance, the stereoselective gold(I)-catalyzed cis-vinylcyclopropanation of alkenes involves allylic gold carbene intermediates that react to form vinylcyclopropanes. researchgate.net This highlights the importance of computational modeling in understanding the behavior of carbene species in complex transformations.

Theoretical Chiroptical Spectroscopy and Conformation Correlation

Theoretical calculations of chiroptical properties, such as electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD), have become indispensable for determining the absolute configuration of chiral molecules like derivatives of bicyclo[3.1.0]hexane.

A combination of experimental chiroptical spectroscopy and DFT calculations has been shown to be a powerful method for assigning the absolute configuration of bicyclo[3.1.0]hexane derivatives with high confidence. rsc.orgresearchgate.net For a bicyclo[3.1.0]hexane derivative with multiple stereocenters and conformational flexibility, extensive conformational searches are first performed. researchgate.netrsc.org Subsequently, the ECD, ORD, and VCD spectra are simulated for all low-energy conformers using DFT methods (e.g., B3LYP/6-311++G**). researchgate.netrsc.org The calculated spectra are then compared with the experimental spectra to determine the absolute configuration. rsc.org The use of multiple chiroptical methods provides a more robust assignment. rsc.orgresearchgate.net

These theoretical studies also provide a deep understanding of the relationship between the conformation of the molecule and its chiroptical response. For the bicyclo[3.1.0]hexane ring, it has been found that boat-like conformers are energetically preferred over chair-like conformers. researchgate.netrsc.org The final calculated chiroptical spectra are a population-weighted average of the spectra of the individual stable conformers.

Similar approaches have been applied to related bicyclic systems, such as 1-azabicyclo[3.1.0]hexane. bas.bg The chiroptical properties of this compound were investigated both experimentally and theoretically in the UV and IR regions. The VCD spectrum displayed a prominent feature that could be correlated with the wagging of a specific hydrogen atom, demonstrating the detailed structural information that can be obtained from such combined experimental and theoretical studies. bas.bg

Table of Predicted Collision Cross Section (CCS) Values

The following table presents predicted collision cross section (CCS) values for rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one, which provide information about the molecule's size and shape in the gas phase. These values are calculated for different adducts that may be formed during mass spectrometry analysis. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺97.064796117.3
[M+Na]⁺119.04674128.1
[M-H]⁻95.050244123.0
[M+NH₄]⁺114.09134138.7
[M+K]⁺135.02068125.8
[M+H-H₂O]⁺79.054780112.7
[M+HCOO]⁻141.05572140.7
[M+CH₃COO]⁻155.07137169.5
[M+Na-2H]⁻117.03219124.2
[M]⁺96.056971118.8
[M]⁻96.058069118.8
m/z: mass to charge ratio of the adduct. Data from PubChemLite. uni.lu

Q & A

Q. What are the established synthetic strategies for (1R,5S)-bicyclo[3.1.0]hexan-2-one, and how do they address stereochemical control?

The synthesis of this compound commonly employs intramolecular cyclopropanation and 1,3-dipolar cycloaddition strategies. For example:

  • Catalytic cyclopropanation : A scalable route involves treating (R)-1,2-epoxyhex-5-ene with catalytic lithium 2,2,6,6-tetramethylpiperidide (LTMP) to form the bicyclic alcohol intermediate, which is oxidized to the ketone . This method ensures high stereochemical fidelity and has been demonstrated on multi-kilogram scales.
  • 1,3-Dipolar cycloaddition : Diazomethane reacts with furanone derivatives (e.g., 100 in ) to generate the bicyclic lactone, followed by photoinduced nitrogen elimination and reduction to the lactol .
    Key considerations : Stereoselectivity is controlled via chiral starting materials (e.g., (R)-epoxide in ) or reaction conditions (e.g., crown ethers in ).

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical assignments rely on NMR spectroscopy and X-ray crystallography :

  • NMR : Distinct splitting patterns in 1H^1H and 13C^{13}C NMR spectra differentiate diastereomers. For example, axial vs. equatorial protons in bicyclic systems show characteristic coupling constants (e.g., J=4.85.2HzJ = 4.8–5.2 \, \text{Hz} for axial protons) .
  • Crystallography : Absolute configuration is confirmed via single-crystal X-ray analysis, though this is not explicitly detailed in the provided evidence.
    Methodological tip : Combine NOE experiments with computational modeling (e.g., DFT) to resolve ambiguities in complex cases.

Q. What characterization techniques are critical for verifying the purity and structure of bicyclo[3.1.0]hexan-2-one derivatives?

  • Chromatography : Column chromatography (silica gel) or HPLC separates diastereomers (e.g., reports 51–85% yields after purification).
  • Spectroscopy :
    • FTIR : Confirms functional groups (e.g., carbonyl stretch at ~1750 cm1^{-1}) .
    • HRMS : Validates molecular formulas (e.g., C10H14O\text{C}_{10}\text{H}_{14}\text{O} for sabinone derivatives in ) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., ±0.3% tolerance in ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for bicyclo[3.1.0]hexan-2-one derivatives?

Conflicting bioactivity results (e.g., weak HIV inhibition in vs. receptor modulation in ) may arise from:

  • Structural modifications : Substitutions on the bicyclic core (e.g., cytidine vs. purine derivatives in and ) alter target binding.
  • Conformational rigidity : Methanocarba nucleosides () lock the sugar ring into a North-like conformation, enhancing receptor affinity.
    Recommendations :

Perform dose-response assays to compare potency.

Use molecular docking to correlate stereochemistry with target interactions.

Validate with in vivo models for translational relevance.

Q. What challenges arise in achieving stereoselective synthesis of bicyclo[3.1.0]hexan-2-one derivatives, and how can they be mitigated?

Key challenges include:

  • Isomer formation : Intramolecular cyclopropanation () may produce undesired diastereomers.
  • Sensitive intermediates : Diazomethane reactions () require strict temperature control to prevent side reactions.
    Solutions :
  • Use chiral auxiliaries (e.g., (R)-epoxide in ) or asymmetric catalysis.
  • Optimize reaction conditions (e.g., low-temperature photolysis in ).
    Case study : achieved 85% yield of a key methanocarba intermediate by stabilizing the diazo precursor with crown ethers.

Q. How can computational methods enhance the design of bicyclo[3.1.0]hexan-2-one-based therapeutics?

  • Conformational analysis : Molecular dynamics (MD) simulations predict pseudosugar ring puckering (e.g., North vs. South conformers in ).
  • QSAR modeling : Correlate substituent effects (e.g., fluorophenyl groups in ) with bioactivity.
  • Docking studies : Identify binding poses for sigma receptor modulators () or cannabinoid ligands ().
    Tool recommendation : Use Gaussian or Schrödinger Suite for DFT-based geometry optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.